Cas no 1806962-69-5 (4-(Difluoromethyl)-2-methoxy-3-nitropyridine-5-carboxylic acid)

4-(Difluoromethyl)-2-methoxy-3-nitropyridine-5-carboxylic acid structure
1806962-69-5 structure
商品名:4-(Difluoromethyl)-2-methoxy-3-nitropyridine-5-carboxylic acid
CAS番号:1806962-69-5
MF:C8H6F2N2O5
メガワット:248.140449047089
CID:4896151

4-(Difluoromethyl)-2-methoxy-3-nitropyridine-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-(Difluoromethyl)-2-methoxy-3-nitropyridine-5-carboxylic acid
    • インチ: 1S/C8H6F2N2O5/c1-17-7-5(12(15)16)4(6(9)10)3(2-11-7)8(13)14/h2,6H,1H3,(H,13,14)
    • InChIKey: QUEHINBHVRJLAC-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(C(=O)O)=CN=C(C=1[N+](=O)[O-])OC)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 309
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 105

4-(Difluoromethyl)-2-methoxy-3-nitropyridine-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029019538-500mg
4-(Difluoromethyl)-2-methoxy-3-nitropyridine-5-carboxylic acid
1806962-69-5 95%
500mg
$1,769.25 2022-03-31
Alichem
A029019538-250mg
4-(Difluoromethyl)-2-methoxy-3-nitropyridine-5-carboxylic acid
1806962-69-5 95%
250mg
$1,038.80 2022-03-31
Alichem
A029019538-1g
4-(Difluoromethyl)-2-methoxy-3-nitropyridine-5-carboxylic acid
1806962-69-5 95%
1g
$2,866.05 2022-03-31

4-(Difluoromethyl)-2-methoxy-3-nitropyridine-5-carboxylic acid 関連文献

4-(Difluoromethyl)-2-methoxy-3-nitropyridine-5-carboxylic acidに関する追加情報

Recent Advances in the Synthesis and Applications of 4-(Difluoromethyl)-2-methoxy-3-nitropyridine-5-carboxylic acid (CAS: 1806962-69-5)

The compound 4-(Difluoromethyl)-2-methoxy-3-nitropyridine-5-carboxylic acid (CAS: 1806962-69-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential applications in drug discovery. This heterocyclic compound, characterized by a difluoromethyl group, a methoxy substituent, and a nitro functionality, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its utility in the development of kinase inhibitors, antimicrobial agents, and other therapeutic candidates.

One of the key areas of research involving this compound is its role as a building block for the synthesis of pyridine-based kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-(Difluoromethyl)-2-methoxy-3-nitropyridine-5-carboxylic acid exhibit potent inhibitory activity against several tyrosine kinases implicated in cancer progression. The presence of the difluoromethyl group was found to enhance metabolic stability, while the nitro group facilitated further functionalization, enabling the creation of a diverse library of analogs for structure-activity relationship (SAR) studies.

In addition to its applications in oncology, this compound has also been investigated for its antimicrobial properties. A recent preprint on bioRxiv highlighted its potential as a precursor for novel antibiotics targeting multidrug-resistant bacterial strains. The study utilized computational docking and molecular dynamics simulations to predict interactions between derivatives of this compound and bacterial efflux pumps, suggesting a mechanism for overcoming resistance. Experimental validation confirmed that certain analogs exhibited low micromolar activity against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli.

The synthetic routes to 4-(Difluoromethyl)-2-methoxy-3-nitropyridine-5-carboxylic acid have also been optimized in recent years. A 2024 publication in Organic Process Research & Development described a scalable, one-pot procedure that improved yield from 45% to 78% while reducing the need for chromatographic purification. Key innovations included the use of flow chemistry for the nitration step and a novel difluoromethylation protocol employing inexpensive reagents. These advancements are expected to facilitate broader adoption of this intermediate in industrial-scale pharmaceutical production.

Ongoing research is exploring the compound's potential in other therapeutic areas, including neurodegenerative diseases and inflammation. Preliminary data presented at the 2024 American Chemical Society National Meeting showed that certain derivatives can cross the blood-brain barrier and modulate neuroinflammatory pathways in animal models of Parkinson's disease. While still in early stages, these findings suggest that 4-(Difluoromethyl)-2-methoxy-3-nitropyridine-5-carboxylic acid may serve as a valuable scaffold for CNS-targeted drug development.

In conclusion, 4-(Difluoromethyl)-2-methoxy-3-nitropyridine-5-carboxylic acid (CAS: 1806962-69-5) represents a promising chemical entity with diverse applications in medicinal chemistry. Its unique structural features enable the development of compounds with improved pharmacological properties, while recent synthetic improvements have enhanced its accessibility. As research continues to uncover new biological activities for its derivatives, this compound is likely to remain an important tool in drug discovery efforts across multiple therapeutic areas.

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